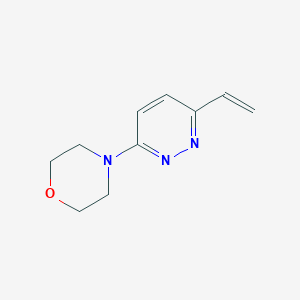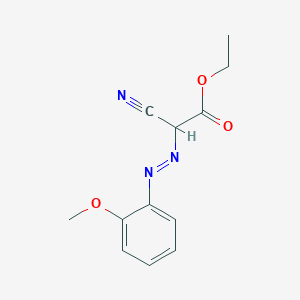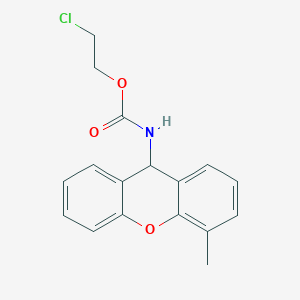
4-(6-Vinylpyridazin-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Vinylpyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a vinyl-substituted pyridazine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Vinylpyridazin-3-yl)morpholine typically involves the reaction of 6-vinylpyridazine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the vinyl group of the pyridazine is activated and subsequently reacts with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
化学反应分析
Types of Reactions: 4-(6-Vinylpyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
4-(6-Vinylpyridazin-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the design of bioactive molecules for drug discovery.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(6-Vinylpyridazin-3-yl)morpholine is largely dependent on its interaction with biological targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
相似化合物的比较
- 4-(6-Vinylpyridazin-3-yl)piperidine
- 4-(6-Vinylpyridazin-3-yl)pyrrolidine
- 4-(6-Vinylpyridazin-3-yl)thiomorpholine
Comparison: 4-(6-Vinylpyridazin-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the oxygen atom in the morpholine ring, which can participate in hydrogen bonding and other interactions.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-(6-ethenylpyridazin-3-yl)morpholine |
InChI |
InChI=1S/C10H13N3O/c1-2-9-3-4-10(12-11-9)13-5-7-14-8-6-13/h2-4H,1,5-8H2 |
InChI 键 |
WPNBFUMMHPQZMZ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=NN=C(C=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)

![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)


![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)


![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)

